N-Methyl-2-(4-methylpiperazin-2-YL)ethanamine
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Overview
Description
N-Methyl-2-(4-methylpiperazin-2-YL)ethanamine is a chemical compound with the molecular formula C8H19N3. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(4-methylpiperazin-2-YL)ethanamine typically involves the reaction of N-methylpiperazine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction can be represented as follows:
N-methylpiperazine+ethylene oxide→this compound
The reaction is usually conducted in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C. The product is then purified using standard techniques such as distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques ensures that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-(4-methylpiperazin-2-YL)ethanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring is substituted with various functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; temperature25-30°C.
Reduction: Lithium aluminum hydride; temperature0-5°C.
Substitution: Various nucleophiles; temperature50-60°C
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperazine derivatives
Scientific Research Applications
N-Methyl-2-(4-methylpiperazin-2-YL)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Mechanism of Action
The mechanism of action of N-Methyl-2-(4-methylpiperazin-2-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-(4-methyl-1-piperazinyl)ethanamine: A similar compound with a slightly different structure.
Olanzapine: A compound used in the treatment of schizophrenia, containing a piperazine ring.
N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine: Another related compound with a different ring structure
Uniqueness
N-Methyl-2-(4-methylpiperazin-2-YL)ethanamine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
Properties
CAS No. |
56925-80-5 |
---|---|
Molecular Formula |
C8H19N3 |
Molecular Weight |
157.26 g/mol |
IUPAC Name |
N-methyl-2-(4-methylpiperazin-2-yl)ethanamine |
InChI |
InChI=1S/C8H19N3/c1-9-4-3-8-7-11(2)6-5-10-8/h8-10H,3-7H2,1-2H3 |
InChI Key |
GITOROGPJQYOQC-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1CN(CCN1)C |
Origin of Product |
United States |
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